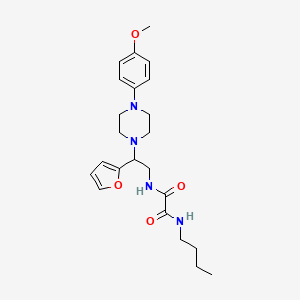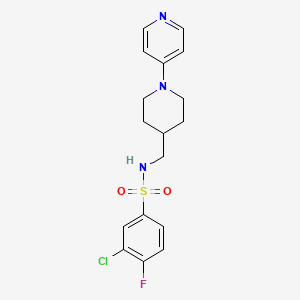
3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .
科学的研究の応用
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with a wide range of applications due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing character, which influences their reactivity and stability. The compound can be used as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .
Radiopharmaceuticals
The introduction of fluorine-18 isotopes into pyridine rings creates compounds that are useful in positron emission tomography (PET) imaging. This application is particularly relevant in the diagnosis and treatment of cancer, where such radiolabeled compounds can serve as imaging agents to track tumor progression or response to therapy .
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification. Compounds derived from the target molecule could be used to develop new herbicides and insecticides, offering enhanced biological activity and environmental properties .
Pharmaceutical Development
About 10% of all pharmaceuticals used in medical treatment contain a fluorine atom. The compound can be a key intermediate in the synthesis of biologically active molecules that may serve as active pharmaceutical ingredients. Its derivatives could potentially be used in the treatment of various diseases, including metabolic disorders and cardiovascular diseases .
Organic Synthesis Methodology
The compound can be employed in organic synthesis as a building block for constructing more complex molecules. Its reactivity profile allows for selective transformations, which can be leveraged to synthesize a wide array of secondary and tertiary amines, important in the production of dyes and fine chemicals .
Biological Activity Research
Derivatives of the compound may exhibit significant biological activity. For instance, they could be investigated for their potential to reduce blood glucose levels, which would make them candidates for the treatment of diabetes and related metabolic disorders .
作用機序
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites or allosteric sites, thereby modulating the activity of the targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of the targets, it is difficult to predict the exact pathways that are affected. It is likely that the compound influences pathways related to the function of its targets .
Pharmacokinetics
Therefore, it is difficult to predict the compound’s bioavailability, half-life, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of information on its targets and mode of action. The compound may induce changes in cellular processes, gene expression, or signal transduction depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s structure and function. The presence of other molecules may influence the compound’s absorption, distribution, metabolism, and excretion .
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2S/c18-16-11-15(1-2-17(16)19)25(23,24)21-12-13-5-9-22(10-6-13)14-3-7-20-8-4-14/h1-4,7-8,11,13,21H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHQOLTPZLINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

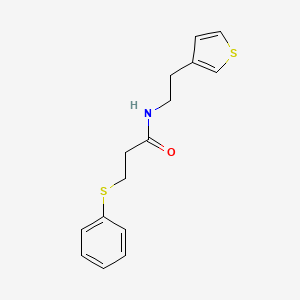
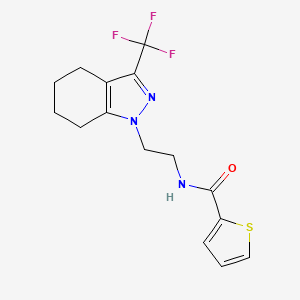
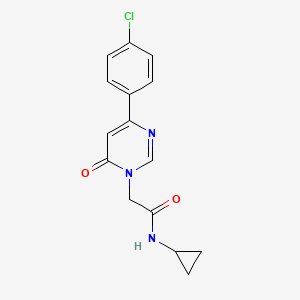
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
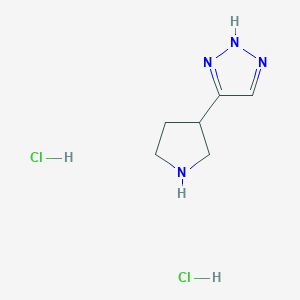
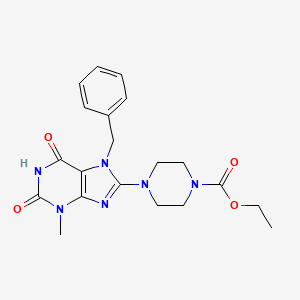
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
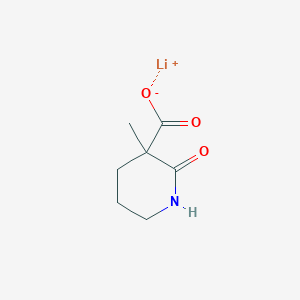
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

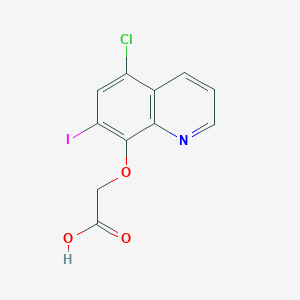
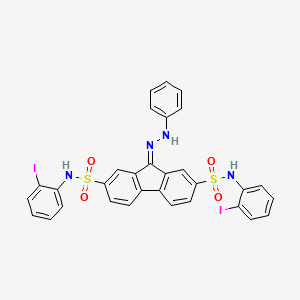
![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)
